molecular formula C7H5ClN2O3S2 B8467233 5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride

5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B8467233
M. Wt: 264.7 g/mol
InChI Key: OMYHXYVIUUZRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClN2O3S2 and its molecular weight is 264.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2O3S2

Molecular Weight

264.7 g/mol

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O3S2/c1-3-4-5(11)9-2-10-6(4)14-7(3)15(8,12)13/h2H,1H3,(H,9,10,11)

InChI Key

OMYHXYVIUUZRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (2 g, 12 mmol) was added portionwise into chlorosulfonic acid (8.0 mL, 120 mmol) maintaining the internal temperature below 0° C. After addition the reaction was stirred for 10 minutes, thionyl chloride (4.4 mL, 60 mmol) added drop wise, the mixture stirred for 0.5 hours at ambient temperature and then at reflux for 2 hours. The solution was poured onto crushed ice, the precipitated solid collected by filtration, washed with ice-water, and dried under vacuum to give cream solid. (1.1 g, 34%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

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